![molecular formula C7H14ClN B13617669 2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
2-Azabicyclo[4.2.0]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[4.2.0]octane hydrochloride is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.2.0]octane hydrochloride can be achieved through a tandem Strecker reaction followed by intramolecular nucleophilic cyclization. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile intermediate, which then undergoes cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic route. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[4.2.0]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, which can be further utilized in synthetic chemistry and drug development .
Aplicaciones Científicas De Investigación
2-Azabicyclo[4.2.0]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring fusion pattern.
8-Azabicyclo[3.2.1]octane: A compound with a similar core structure but different ring sizes and fusion.
Uniqueness
2-Azabicyclo[4.2.0]octane hydrochloride is unique due to its specific ring fusion and nitrogen incorporation, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Propiedades
Fórmula molecular |
C7H14ClN |
|---|---|
Peso molecular |
147.64 g/mol |
Nombre IUPAC |
2-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H |
Clave InChI |
VFBUZIVHKLMKOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC2NC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



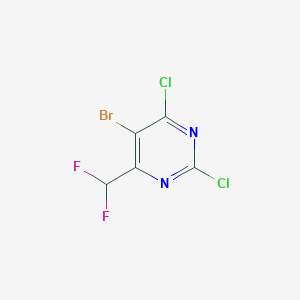
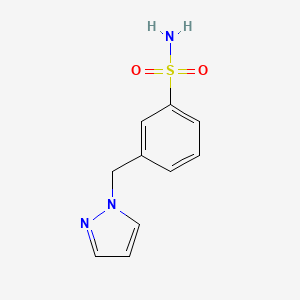


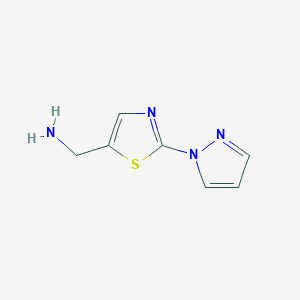
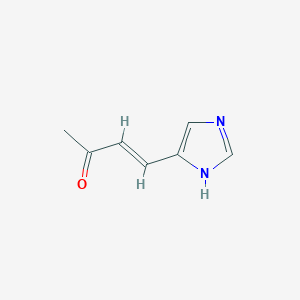

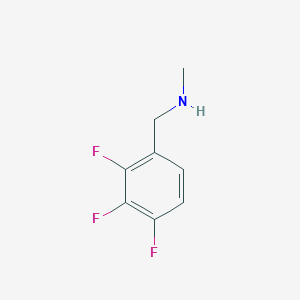
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
